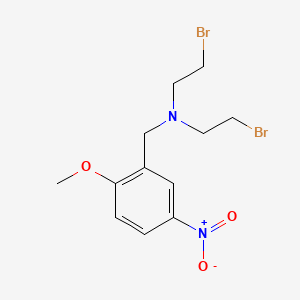
1-m-Tolylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-m-Tolylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-m-Tolylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl₂) . These methods provide good to excellent yields and are efficient for the synthesis of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
化学反応の分析
Types of Reactions: 1-m-Tolylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
1-m-Tolylpiperidin-4-amine has diverse applications in scientific research, including:
作用機序
The mechanism of action of 1-m-Tolylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
類似化合物との比較
1-Methylpiperidin-4-amine: A closely related compound with similar chemical properties and applications.
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Tolylpiperidine: Another derivative with a tolyl group, used in various chemical and pharmaceutical applications.
Uniqueness: 1-m-Tolylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its reactivity in electrophilic aromatic substitution reactions and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
915922-55-3 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
1-(3-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-4-12(9-10)14-7-5-11(13)6-8-14/h2-4,9,11H,5-8,13H2,1H3 |
InChIキー |
SHBGGHPQJBACEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)





![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)





![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)
